2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₁₀N₂O It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable nitrile precursor in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the isopropyl group.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Contains a phenyl group instead of an isopropyl group.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains an additional nitrile group.
Uniqueness
2-Isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-oxo-2-propan-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6(2)9-7(5-10)3-4-8(12)11-9/h3-4,6H,1-2H3,(H,11,12) |
InChI Key |
XBKPFLQZVIRKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=O)N1)C#N |
Origin of Product |
United States |
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